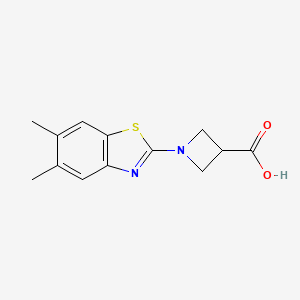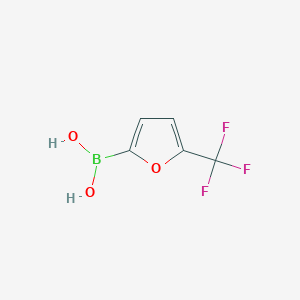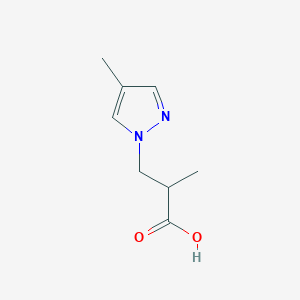
4-Chloro-2-fluoro-3-iodoaniline
Overview
Description
4-Chloro-2-fluoro-3-iodoaniline is an organic compound with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring
Mechanism of Action
It’s important to note that the effects of a compound like 4-Chloro-2-fluoro-3-iodoaniline can depend on many factors, including the specific biological or chemical context in which it is used. For example, the compound’s effects could vary depending on the other molecules present, the pH of the environment, temperature, and other conditions .
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-3-iodoaniline typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of halogen atoms into the benzene ring.
Nitration and Reduction: Nitration of the benzene ring followed by reduction to form the aniline derivative.
Substitution Reactions: Substitution of halogen atoms at specific positions on the benzene ring.
Industrial production methods often employ transition-metal-catalyzed processes to achieve high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly used to introduce halogen atoms into the aromatic ring .
Chemical Reactions Analysis
4-Chloro-2-fluoro-3-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-fluoro-3-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein labeling due to its halogenated structure.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
4-Chloro-2-fluoro-3-iodoaniline can be compared with other halogenated aniline derivatives, such as:
4-Chloro-2-iodoaniline: Similar structure but lacks the fluorine atom.
2-Chloro-4-iodoaniline: Different positioning of halogen atoms on the benzene ring.
4-Fluoro-2-iodoaniline: Lacks the chlorine atom.
The presence of all three halogen atoms (chlorine, fluorine, and iodine) in this compound makes it unique and provides distinct chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXBYEMPQGHABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)



